1H-1-Éthyl-d5 Candesartan

Vue d'ensemble

Description

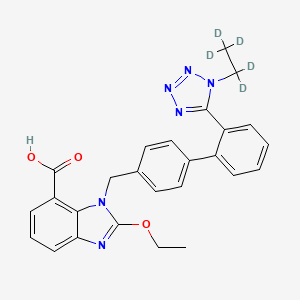

1H-1-Ethyl-d5 Candesartan is a labelled impurity of Candesartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. . It is used in research settings to study the pharmacokinetics and pharmacodynamics of Candesartan.

Applications De Recherche Scientifique

1H-1-Ethyl-d5 Candesartan is extensively used in scientific research, including:

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Candesartan in biological systems.

Pharmacodynamic Studies: To understand the interaction of Candesartan with its molecular targets.

Analytical Method Development: Used as a reference standard in the development and validation of analytical methods for Candesartan.

Quality Control: Employed in quality control processes for the production of Candesartan

Mécanisme D'action

Target of Action

1H-1-Ethyl-d5 Candesartan is a chemical compound that belongs to the class of angiotensin II receptor antagonists . The primary target of this compound is the type-1 angiotensin II receptor (AT1) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

1H-1-Ethyl-d5 Candesartan works by blocking the action of angiotensin II . It competes with angiotensin II for binding to the AT1 receptor . By inhibiting the binding of angiotensin II, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by 1H-1-Ethyl-d5 Candesartan is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it inhibits the effects of angiotensin II. This leads to vasodilation, decreased secretion of aldosterone, and ultimately, a reduction in blood pressure .

Pharmacokinetics

The pharmacokinetic properties of 1H-1-Ethyl-d5 Candesartan are comparable to those of Candesartan . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract

Result of Action

The primary result of the action of 1H-1-Ethyl-d5 Candesartan is a decrease in blood pressure . By blocking the action of angiotensin II, it helps to relax the blood vessels, which in turn reduces blood pressure levels .

Analyse Biochimique

Biochemical Properties

It is known that it is a labelled analogue of Candesartan . The presence of five deuterium atoms in its structure helps to make the drug more stable and less likely to break down in the body .

Cellular Effects

It is known that Candesartan, the parent compound, helps to relax the blood vessels, which in turn reduces blood pressure levels .

Molecular Mechanism

It is known that Candesartan, the parent compound, works by blocking the action of a hormone called angiotensin II, which constricts blood vessels and raises blood pressure .

Temporal Effects in Laboratory Settings

It is known that the presence of deuterium atoms in its structure helps to make the drug more stable and less likely to break down in the body .

Dosage Effects in Animal Models

It is known that Candesartan, the parent compound, is typically taken once a day in the form of a tablet, with or without food .

Metabolic Pathways

It is known that Candesartan, the parent compound, is metabolized in the liver .

Transport and Distribution

It is known that Candesartan, the parent compound, is distributed widely in the body .

Subcellular Localization

It is known that Candesartan, the parent compound, is distributed widely in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Ethyl-d5 Candesartan involves the incorporation of deuterium atoms into the ethyl group of Candesartan. This is typically achieved through a series of chemical reactions starting from commercially available precursors. The key steps include:

Formation of the Tetrazole Ring: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reactions: The tetrazole ring is then coupled with a biphenyl moiety through a palladium-catalyzed cross-coupling reaction.

Deuteration: The ethyl group is replaced with an ethyl-d5 group using deuterated reagents

Industrial Production Methods

Industrial production of 1H-1-Ethyl-d5 Candesartan follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1H-1-Ethyl-d5 Candesartan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring and biphenyl moiety can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Candesartan: The parent compound, used for treating hypertension.

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Valsartan: Similar to Candesartan but with different pharmacokinetic properties

Uniqueness

1H-1-Ethyl-d5 Candesartan is unique due to its deuterium-labelled ethyl group, which makes it particularly useful in research settings for studying the pharmacokinetics and pharmacodynamics of Candesartan without interference from endogenous compounds .

Activité Biologique

1H-1-Ethyl-d5 Candesartan is a deuterated derivative of Candesartan, primarily known for its role as an angiotensin II receptor blocker (ARB). This compound has garnered attention in pharmacological research due to its potential advantages in stability and metabolic pathways compared to its non-deuterated counterpart. This article explores the biological activity of 1H-1-Ethyl-d5 Candesartan, including its mechanism of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C26H24N6O3

- Molecular Weight : Approximately 464.51 g/mol

- Structure : It features a substituted tetrazole ring, characteristic of the Candesartan family, which contributes to its biological activity.

1H-1-Ethyl-d5 Candesartan functions primarily as an ARB. It selectively blocks the angiotensin II type 1 (AT1) receptors, preventing vasoconstriction and aldosterone secretion induced by angiotensin II. This blockade leads to:

- Vasodilation : Relaxation of blood vessels.

- Lowered Blood Pressure : Reduction in systemic vascular resistance.

The deuteration enhances the compound's stability and may alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes or reduced side effects compared to non-deuterated forms.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered metabolic pathways. The pharmacokinetic profile of 1H-1-Ethyl-d5 Candesartan suggests:

- Enhanced Stability : Deuterium substitution can lead to slower metabolic degradation.

- Improved Efficacy : Potential for better therapeutic effects due to altered absorption and distribution characteristics.

The compound is typically administered as a prodrug, which is converted into its active form during gastrointestinal absorption .

Comparative Studies

A comparative analysis with other ARBs reveals that 1H-1-Ethyl-d5 Candesartan shares similar efficacy profiles with its parent compound, Candesartan, as well as with other ARBs like Losartan and Irbesartan. The following table summarizes key features of these compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Candesartan | 139481-59-7 | Non-deuterated form; widely used antihypertensive. |

| Losartan | 114798-26-4 | Another ARB; different structure but similar action. |

| Irbesartan | 138402-11-6 | ARB with distinct pharmacological profile. |

| Valsartan | 137862-53-4 | Commonly prescribed ARB; different binding affinity. |

Case Studies and Clinical Trials

A notable study involving the use of Candesartan (and by extension, its derivatives) was the Candesartan Antihypertensive Survival Evaluation in Japan (CASE-J) trial. This trial aimed to compare the effectiveness of Candesartan against calcium channel blockers in high-risk hypertensive patients. Key findings included:

- Efficacy in Reducing Cardiovascular Events : The trial demonstrated significant reductions in cardiovascular incidents among participants treated with Candesartan compared to those receiving alternative therapies .

Interaction Studies

Interaction studies of 1H-1-Ethyl-d5 Candesartan have focused on its pharmacological interactions with other drugs and biological systems. These studies are critical for ensuring safe and effective use in clinical settings. Notable areas include:

- Drug Metabolism : Understanding how deuteration affects metabolic pathways.

- Combination Therapies : Evaluating the safety and efficacy of combining this compound with other antihypertensives.

Propriétés

IUPAC Name |

2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVZUNUEWIVIB-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747749 | |

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-70-1 | |

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.